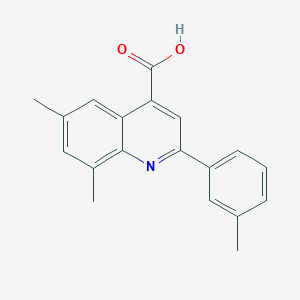

6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, also known as DLQ, is a small molecule with the molecular formula C19H17NO2 and a molecular weight of 291.34g/mol . It has shown great potential in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline core with two methyl groups at positions 6 and 8, a 3-methylphenyl group at position 2, and a carboxylic acid group at position 4 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C19H17NO2 and a molecular weight of 291.34g/mol . Other specific physical and chemical properties such as melting point, boiling point, and density are not detailed in the available literature.Aplicaciones Científicas De Investigación

Anticorrosive Applications

Quinoline derivatives, including compounds structurally related to 6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, are widely recognized for their anticorrosive properties. These compounds exhibit good effectiveness against metallic corrosion due to their high electron density, which allows them to adsorb and form highly stable chelating complexes with surface metallic atoms through coordination bonding. This property is particularly valuable in the development of anticorrosive materials, offering potential for enhancing the durability of metals in various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

Research on quinazoline derivatives, which share a structural resemblance to quinoline derivatives, has shown that these compounds are valuable in the creation of novel optoelectronic materials. They have been used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties. The integration of quinazoline fragments into π-extended conjugated systems is of great significance for developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This highlights the potential of quinoline derivatives in advancing optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biocatalyst Inhibition

Carboxylic acids, including quinoline carboxylic acids, have been studied for their impact on biocatalyst inhibition. These compounds can inhibit engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, at concentrations below desired yield and titer, affecting the production of biorenewable chemicals. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial for engineering robust microbial strains for industrial bioprocesses (Jarboe, Royce, & Liu, 2013).

Environmental Impact and Degradation

Quinoline and its derivatives pose significant environmental challenges due to their carcinogenic, teratogenic, and mutagenic effects. Their complex structure and long photooxidation half-life make natural decomposition difficult. Various technologies, including biodegradation, have been explored to efficiently remove quinoline from the environment, aiming for zero discharge and full utilization of carbon and nitrogen within quinoline without causing harm to the ecological environment (Luo, Yue, Wei, Zhou, Kong, & Alimzhanova, 2020).

Propiedades

IUPAC Name |

6,8-dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-11-5-4-6-14(8-11)17-10-16(19(21)22)15-9-12(2)7-13(3)18(15)20-17/h4-10H,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKVATDVYPVUIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-{4-[(4-bromophenoxy)methyl]-5-ethyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B455193.png)

![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B455197.png)

![Ethyl 2-({[2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B455198.png)

![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide](/img/structure/B455202.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B455205.png)

![N-cyclohexyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B455207.png)

![Methyl 2-({[2-(5-ethylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B455208.png)

![Ethyl 4-ethyl-2-({[2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B455209.png)

![2-(5-chlorothiophen-2-yl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B455210.png)

![3-({5-Methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B455211.png)

![methyl 2-({[2-(5-ethylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B455212.png)

![Methyl 5-ethyl-2-({[2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B455213.png)